N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide
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Description
N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted phenyl ring, a pyrrolidinone moiety, and a phenylacetamide group. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 2,5-dioxopyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product is then subjected to further reactions, including reduction and acylation, to obtain the final compound.
Industrial Production Methods: In industrial settings, the production of N-[2-chloro-5-(2,5-diox
Properties
IUPAC Name |
N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-7-6-13(21-17(23)8-9-18(21)24)11-15(14)20-16(22)10-12-4-2-1-3-5-12/h1-7,11H,8-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJCBDACTQDYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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